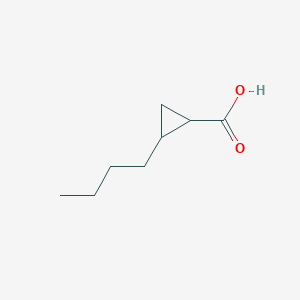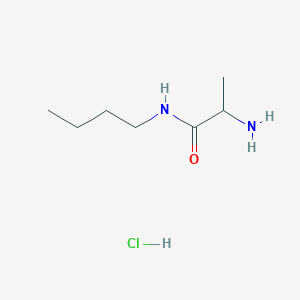![molecular formula C13H17F3N2 B1343182 2-[4-(Trifluoromethyl)phenethyl]piperazine CAS No. 1033463-32-9](/img/structure/B1343182.png)
2-[4-(Trifluoromethyl)phenethyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[4-(Trifluoromethyl)phenethyl]piperazine” is a chemical compound with the molecular formula C13H17F3N2 and a molecular weight of 258.29 . It is a solid substance .
Synthesis Analysis
The synthesis of piperazine derivatives, such as “2-[4-(Trifluoromethyl)phenethyl]piperazine”, has been a topic of interest in recent years . Various methods have been reported, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The InChI code for “2-[4-(Trifluoromethyl)phenethyl]piperazine” is 1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2 .Physical And Chemical Properties Analysis
“2-[4-(Trifluoromethyl)phenethyl]piperazine” is a solid substance with a melting point of 137 - 139 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research has focused on the synthesis of fluoroquinolones containing substituted N-(phenethyl)piperazine moieties, demonstrating significant antimicrobial activity against both Gram-positive and Gram-negative microorganisms. For example, ciprofloxacin derivatives with a N-(chloro-substituted phenethyl) residue have shown activity comparable or superior to reference quinolones (Foroumadi et al., 2006).
Structural Studies
Structural analyses of compounds like fluphenazine dihydrochloride dimethanol solvate, revealing detailed conformational information about the piperazine ring and its interaction with other molecular components, have been conducted (Joanna Petrus et al., 2012). These studies are vital for understanding the compound's chemical behavior and potential pharmaceutical applications.
Safety And Hazards
The safety information for “2-[4-(Trifluoromethyl)phenethyl]piperazine” includes several hazard statements: H302, H312, H332 . The precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, P501 . The signal word is “Warning” and the pictograms include GHS07 .
Zukünftige Richtungen
The future directions for “2-[4-(Trifluoromethyl)phenethyl]piperazine” and other piperazine derivatives are likely to involve further exploration of their synthesis and potential applications in various fields, given their versatility and the wide range of biological and pharmaceutical activity associated with the piperazine moiety .
Eigenschaften
IUPAC Name |
2-[2-[4-(trifluoromethyl)phenyl]ethyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17F3N2/c14-13(15,16)11-4-1-10(2-5-11)3-6-12-9-17-7-8-18-12/h1-2,4-5,12,17-18H,3,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSNYICFGQXUGCS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)CCC2=CC=C(C=C2)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17F3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601239210 |
Source


|
| Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenethyl]piperazine | |
CAS RN |
1033463-32-9 |
Source


|
| Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1033463-32-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-[4-(Trifluoromethyl)phenyl]ethyl]piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601239210 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![4-[(2-Hydroxyethyl)amino]-4-oxobutanoic acid](/img/structure/B1343127.png)

